

understanding the structure of 2'-Deoxy-2'fluoro-5-iodouridine

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Compound of Interest

Compound Name: 2'-Deoxy-2'-fluoro-5-iodouridine

Cat. No.: B15584881

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In-Depth Technical Guide: 2'-Deoxy-2'-fluoro-5-iodouridine

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Chemical Properties

2'-Deoxy-2'-fluoro-5-iodouridine, also known by its synonym FIRU, is a synthetic pyrimidine nucleoside analog.[1][2][3] Its structure is characterized by a uridine base with an iodine atom at the 5th position and a deoxyribose sugar moiety where the hydroxyl group at the 2' position is replaced by a fluorine atom.[1] This unique combination of a halogenated base and a fluorinated sugar confers upon the molecule its distinct biological activities.

The key chemical and physical properties of **2'-Deoxy-2'-fluoro-5-iodouridine** are summarized in the table below.



Property	Value	Reference
Chemical Formula	C9H10FIN2O5	[1]
Molecular Weight	372.09 g/mol	[1]
CAS Number	55612-21-0	[1]
Synonyms	FIRU, 5-lodo-2'-fluoro-2'- deoxyuridine	[1][2]
Physical Appearance	Solid	[3]
Storage Conditions	4°C, desiccated and protected from light	[3]

Mechanism of Action: A Dual Threat to Proliferation

The primary mechanism of action of **2'-Deoxy-2'-fluoro-5-iodouridine** lies in its ability to disrupt cellular proliferation through two main avenues: inhibition of DNA synthesis and induction of apoptosis.[2][3] As a nucleoside analog, it can be metabolized within the cell and interfere with the normal processes of DNA replication and repair.

Inhibition of DNA Synthesis

Once inside the cell, **2'-Deoxy-2'-fluoro-5-iodouridine** is phosphorylated to its triphosphate derivative. This active form can then act as a substrate for DNA polymerases. Its incorporation into a growing DNA strand can lead to chain termination or create a structurally altered DNA that is difficult for the replication machinery to process further. While the precise enzymes inhibited by the triphosphate form of **2'-Deoxy-2'-fluoro-5-iodouridine** are not definitively detailed in the available literature, the general mechanism for fluorinated nucleosides involves the inhibition of key enzymes in the nucleotide synthesis pathway, such as thymidylate synthase.[4][5] Inhibition of this enzyme leads to an imbalance in the intracellular pool of deoxynucleoside triphosphates (dNTPs), which is crucial for DNA replication and repair, ultimately causing what is known as "thymineless death" in cancer cells.[5]

Induction of Apoptosis



Beyond halting DNA synthesis, **2'-Deoxy-2'-fluoro-5-iodouridine** is a potent inducer of apoptosis, or programmed cell death.[2][3] The accumulation of DNA damage and the disruption of the cell cycle caused by the compound trigger a cascade of signaling events that culminate in the activation of caspases, a family of proteases that execute the apoptotic program. For the related compound 5-fluoro-2'-deoxyuridine (FUdR), studies have shown the involvement of key apoptotic players such as the release of cytochrome c from the mitochondria and the activation of caspase-3.[4] Furthermore, the induction of genes like c-jun, c-fos, and c-myc has been observed, suggesting a complex interplay of signaling pathways in response to treatment.[4] For another related compound, 5'-fluoro-2'-deoxycytidine, the upregulation of pro-apoptotic proteins like BAX and BAK, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL have been demonstrated, indicating a role for the intrinsic apoptotic pathway.[6]

Biological Activity: Anticancer and Antiviral Potential

The dual mechanisms of action of **2'-Deoxy-2'-fluoro-5-iodouridine** translate into significant antitumor and antiviral activities.

Anticancer Activity

As a purine nucleoside analog, **2'-Deoxy-2'-fluoro-5-iodouridine** exhibits broad antitumor activity, particularly targeting indolent lymphoid malignancies.[2] Its ability to inhibit DNA synthesis and induce apoptosis makes it a promising candidate for cancer chemotherapy. While specific IC50 values for a wide range of cancer cell lines are not readily available in the public domain, its classification as a DNA synthesis inhibitor and apoptosis inducer places it in a class of compounds with proven clinical efficacy.

Antiviral Activity

2'-Deoxy-2'-fluoro-5-iodouridine has also been evaluated for its antiviral properties. Notably, its activity against the hepatitis B virus has been assessed in 2.2.15 cells.[2] The mechanism of antiviral action is presumed to be similar to its anticancer effects, involving the inhibition of viral DNA replication.

Experimental Protocols



Detailed experimental protocols for the synthesis and biological evaluation of **2'-Deoxy-2'-fluoro-5-iodouridine** are crucial for its further development and application. While specific protocols for this exact molecule are not extensively published, the following sections provide detailed methodologies for key experiments based on established procedures for similar nucleoside analogs.

Synthesis of 2'-Deoxy-2'-fluoro-5-iodouridine

The synthesis of **2'-Deoxy-2'-fluoro-5-iodouridine** can be achieved through a multi-step process, drawing from established methods for the synthesis of related fluorinated and iodinated nucleosides.[7][8][9] A general synthetic strategy involves the coupling of a protected fluorinated deoxyribose sugar with a silylated 5-iodouracil base, followed by deprotection.

A representative, though not specific, synthesis could involve the following steps:

- Preparation of the Glycosyl Donor: A suitable protected 2-deoxy-2-fluoro-ribofuranose derivative (e.g., with acetyl or benzoyl protecting groups) is synthesized.
- Silylation of 5-Iodouracil: 5-Iodouracil is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to increase its solubility and reactivity.
- Glycosylation: The protected fluorinated sugar is coupled with the silylated 5-iodouracil in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).
- Deprotection: The protecting groups on the sugar moiety are removed, typically using a base such as sodium methoxide in methanol or ammonia in methanol, to yield the final product, 2'-Deoxy-2'-fluoro-5-iodouridine.

Note: The specific reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized for this particular synthesis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:



- Target cancer cell line
- Complete cell culture medium
- 2'-Deoxy-2'-fluoro-5-iodouridine (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **2'-Deoxy-2'-fluoro-5-iodouridine** in complete culture medium.
- Remove the existing medium from the cells and replace it with the medium containing the
 different concentrations of the compound. Include a vehicle control (medium with the same
 concentration of solvent used to dissolve the compound).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
- After the incubation period, add 10-20 μL of MTT solution to each well and incubate for another 2-4 hours.
- Following the incubation with MTT, add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control
 and determine the IC50 value (the concentration of the compound that inhibits cell growth by



50%).

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation Assay)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.[10][11][12]

Materials:

- · Target cells
- Complete cell culture medium
- 2'-Deoxy-2'-fluoro-5-iodouridine
- [3H]-Thymidine
- Cell harvester
- Glass fiber filters
- Scintillation fluid
- Scintillation counter
- · 96-well plates

Protocol:

- Seed cells in a 96-well plate and treat them with various concentrations of 2'-Deoxy-2'-fluoro-5-iodouridine as described in the MTT assay protocol.
- Towards the end of the treatment period (e.g., the last 4-6 hours), add a pulse of [³H]-Thymidine to each well.
- After the pulse, harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and traps the DNA on the filters.



- Wash the filters to remove any unincorporated [3H]-Thymidine.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- The amount of radioactivity is proportional to the amount of [3H]-Thymidine incorporated into the DNA and thus reflects the rate of DNA synthesis.
- Calculate the percentage of DNA synthesis inhibition for each concentration relative to the control.

Antiviral Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[13][14][15][16][17]

Materials:

- Host cell line susceptible to the virus of interest
- Virus stock
- · Complete cell culture medium
- 2'-Deoxy-2'-fluoro-5-iodouridine
- Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
- Staining solution (e.g., crystal violet)
- 6-well or 12-well plates

Protocol:

- Seed host cells in multi-well plates to form a confluent monolayer.
- Prepare serial dilutions of the virus stock.
- Prepare serial dilutions of 2'-Deoxy-2'-fluoro-5-iodouridine in culture medium.

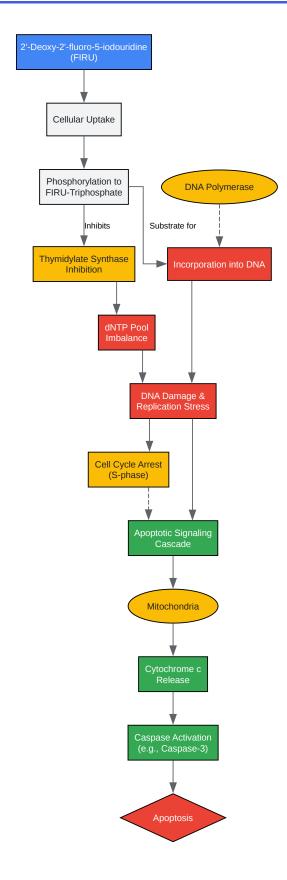


- Pre-incubate the cell monolayers with the different concentrations of the compound for a specified time.
- Infect the cells with a known amount of virus (that produces a countable number of plaques).
- After the virus adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the compound. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
- Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).
- After incubation, fix the cells (e.g., with formalin) and stain them with a staining solution (e.g., crystal violet). The viable cells will be stained, while the areas of cell death (plaques) will remain clear.
- · Count the number of plaques in each well.
- Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control (no compound) and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Signaling Pathways and Logical Relationships

The induction of apoptosis by **2'-Deoxy-2'-fluoro-5-iodouridine** and related nucleoside analogs involves a complex network of signaling pathways. While a definitive pathway for this specific molecule is not fully elucidated, a logical workflow can be constructed based on the known mechanisms of similar compounds.

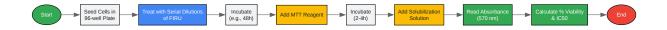




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Caption: Proposed mechanism of apoptosis induction by **2'-Deoxy-2'-fluoro-5-iodouridine** (FIRU).



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Caption: Experimental workflow for determining the in vitro cytotoxicity of FIRU using the MTT assay.

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